3-Fluoro-5-iodoaniline
Overview
Description
3-Fluoro-5-iodoaniline is an organic compound with the molecular formula C6H5FIN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is known for its applications in various chemical processes and is characterized by its fluorine and iodine functional groups .
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that anilines can undergo various reactions, such as nucleophilic substitution . The presence of fluorine and iodine atoms on the aniline ring may influence its reactivity and interaction with its targets.
Biochemical Pathways
Anilines are often involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of fluorine and iodine atoms could potentially affect these properties, influencing the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-iodoaniline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-iodoaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where the fluorine and iodine atoms are key functional groups. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzymes involved in DNA synthesis, leading to changes in gene expression and cell cycle progression. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with oxidative stress, DNA damage, and apoptosis in animal models. These dose-dependent effects are crucial for determining the compound’s therapeutic window and potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms, where it binds to intracellular proteins and is distributed to various organelles. This distribution pattern is essential for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function. For example, this compound can localize to the nucleus and interact with DNA, leading to changes in gene expression and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-5-iodoaniline typically involves multi-step synthetic routes. One common method includes the ammonolysis of a precursor compound to generate the desired product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nitration, and reduction, followed by purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-5-iodoaniline: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoro-5-bromoaniline: Similar structure but with a bromine atom instead of iodine.
3-Fluoro-4-iodoaniline: Similar structure but with the iodine atom at a different position.
Uniqueness: 3-Fluoro-5-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-5-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPMXLKKDKDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374583 | |
Record name | 3-fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660-49-1 | |
Record name | 3-fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.